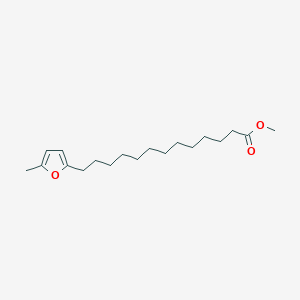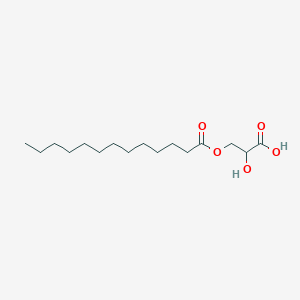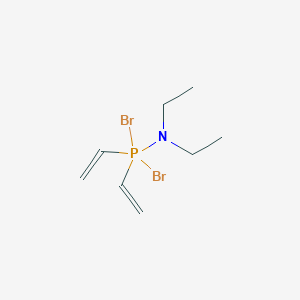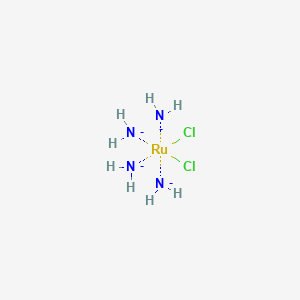
Ruthenium(1+), chloride, (OC-6-22)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(1+), chloride, (OC-6-22)-, commonly referred to as ruthenium chloride, is a chemical compound with the formula RuCl₃. It is a member of the platinum group metals and is known for its catalytic properties. Ruthenium chloride is typically found in its hydrated form, RuCl₃·xH₂O, and appears as dark brown or black crystals. It is widely used in various chemical reactions and industrial processes due to its versatility and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: Ruthenium chloride can be synthesized by heating powdered ruthenium metal to temperatures greater than 700°C in the presence of chlorine gas. Upon cooling, dark brown to black crystals of ruthenium chloride form . Another method involves the reduction of ruthenium(IV) to ruthenium(III) using hydroquinone, followed by extraction with tertiary amines .
Industrial Production Methods: In industrial settings, ruthenium chloride is often produced as a byproduct of platinum and palladium refining. The separation and recovery of ruthenium involve complex processes due to its various oxidation states and coordination complexes. Gas phase separation and electro-oxidation are commonly used methods for the recovery of ruthenium from catalysts and other platinum group metals .
化学反应分析
Types of Reactions: Ruthenium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form ruthenium(IV) oxide and with chlorine to form ruthenium(III) chloride . It also participates in catalytic reactions, such as the oxidation of alcohols and the hydrogenation of alkenes .
Common Reagents and Conditions:
Oxidation: Ruthenium chloride can oxidize alkenes to diols and sulfides to sulfones.
Reduction: Ruthenium chloride can be reduced using hydroquinone or other reducing agents.
Substitution: Ruthenium chloride can undergo substitution reactions with various ligands to form coordination complexes.
Major Products:
Oxidation: Ruthenium(IV) oxide (RuO₂)
Reduction: Ruthenium(III) complexes
Substitution: Various ruthenium coordination complexes
科学研究应用
作用机制
The mechanism of action of ruthenium chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to cellular effects. For example, ruthenium complexes can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes . The molecular targets and pathways involved include DNA, albumin, and apotransferrin .
相似化合物的比较
Ruthenium chloride can be compared with other ruthenium-based compounds, such as:
Ruthenium(III) complexes with triazolopyrimidine derivatives: These complexes have shown potential as anticancer agents due to their ability to interact with DNA and induce apoptosis.
Ruthenium Schiff base complexes: These complexes are used in biological applications, catalysis, and as pigments for dyes.
Ruthenium polypyridine complexes: These complexes are studied for their photochemical properties and applications in sensors and molecular devices.
Ruthenium chloride is unique due to its versatility in forming various coordination complexes and its wide range of applications in different fields.
属性
CAS 编号 |
22327-28-2 |
|---|---|
分子式 |
Cl2H8N4Ru-4 |
分子量 |
236.1 g/mol |
IUPAC 名称 |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
InChI 键 |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


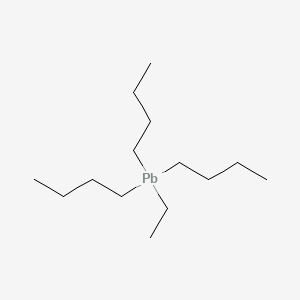
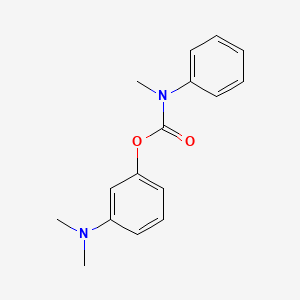
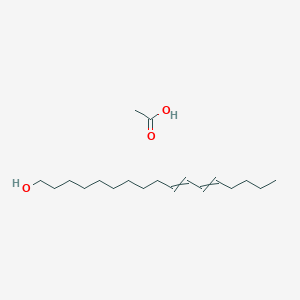
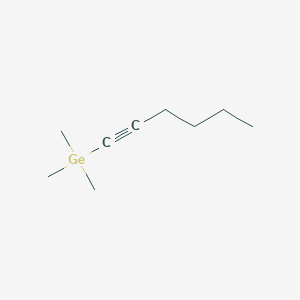
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)


![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
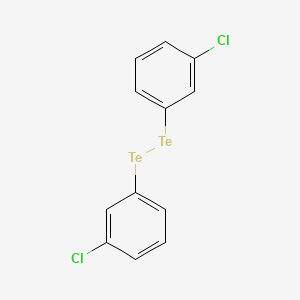
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
